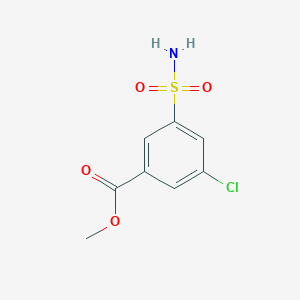
Methyl 3-chloro-5-sulfamoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-5-sulfamoylbenzoate is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position, a sulfamoyl group at the 5-position, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-5-sulfamoylbenzoate typically involves the chlorination of methyl benzoate followed by sulfonation. One common method includes the reaction of methyl 3-chlorobenzoate with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: For large-scale industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-chloro-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfamoyl group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the sulfonic acid derivative.
Applications De Recherche Scientifique
Methyl 3-chloro-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-chloro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites. The sulfamoyl group plays a crucial role in this interaction, forming hydrogen bonds with amino acid residues in the enzyme’s active site. This binding can disrupt the enzyme’s normal function, leading to its inhibition.
Comparaison Avec Des Composés Similaires
- Methyl 3-chloro-4-sulfamoylbenzoate
- Methyl 4-chloro-3-sulfamoylbenzoate
- Methyl 2-chloro-5-sulfamoylbenzoate
Comparison: Methyl 3-chloro-5-sulfamoylbenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different binding affinities and selectivities towards enzymes and other molecular targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C8H8ClNO4S |
|---|---|
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
methyl 3-chloro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
Clé InChI |
IHYRDJNPMXLOMK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



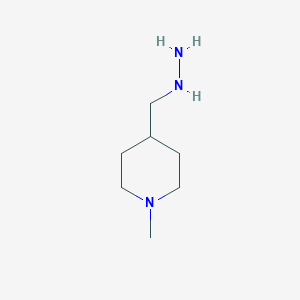
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
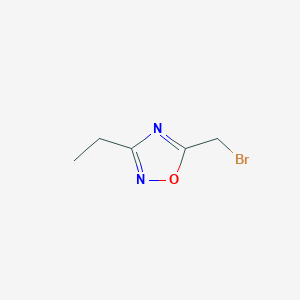
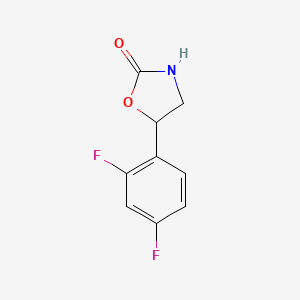
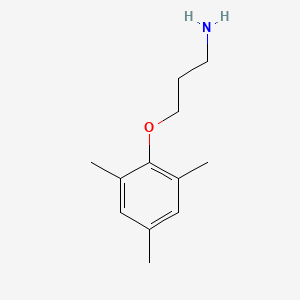



![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)
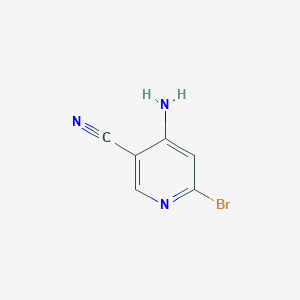
![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
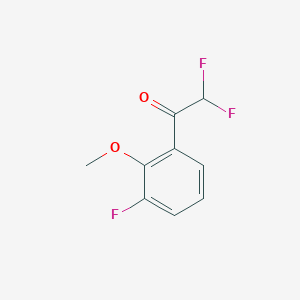
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
